2-Chlorophenylacetic acid

Thermochemistry Process Chemistry Energetics

Securing regioisomerically pure 2-chlorophenylacetic acid is critical for reproducible API synthesis. Our >98% pure ortho-chloro isomer eliminates positional isomer contamination that compromises diclofenac and clopidogrel production. • Thermochemical consistency: ΔfHm° = 448.2 ± 1.5 kJ·mol⁻¹ ensures predictable energetics in esterification and amination. • Enhanced reactivity: pKa 4.07 enables milder carboxylate salt formation and nucleophilic substitution. • Supply reliability: Bulk quantities available with >99% GC purity, minimizing downstream purification burden.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 2444-36-2
Cat. No. B042575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenylacetic acid
CAS2444-36-2
Synonyms(2-Chlorophenyl)acetic Acid;  (o-Chlorophenyl)acetic Acid;  2-(o-Chlorophenyl)ethanoic Acid;  2-Chlorobenzeneacetic Acid;  NSC 4613;  o-Chlorobenzeneacetic Acid
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)Cl
InChIInChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyIUJAAIZKRJJZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenylacetic Acid Specifications


2-Chlorophenylacetic acid (CAS 2444-36-2), also referred to as ortho-chlorophenylacetic acid, is a chlorinated aromatic carboxylic acid with molecular formula C8H7ClO2 and molecular weight 170.59 g/mol [1]. It is a white to light yellow crystalline powder with a melting point range of 94–97°C . The compound is primarily utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and the antiplatelet agent clopidogrel [2].

Ortho-chlorophenylacetic acid intermediate for API synthesis (clopidogrel, diclofenac)
Positional isomer precision required for target drug structure
Crystalline powder with reported thermochemical and solid-state profile

2-Chlorophenylacetic Acid Substitution Risk


Substitution of 2-chlorophenylacetic acid with its positional isomers (3- or 4-chlorophenylacetic acid) or unsubstituted phenylacetic acid is not scientifically equivalent due to quantifiable differences in thermochemical stability and solid-state properties that directly impact synthesis efficiency and product quality [1]. The ortho-chlorine substituent induces a unique electronic environment and steric constraint, leading to a significantly higher standard molar enthalpy of formation (ΔfHm°(cr) = 448.2 ± 1.5 kJ·mol⁻¹) compared to the para isomer (443.1 ± 1.4 kJ·mol⁻¹) and phenylacetic acid (401.3 ± 1.9 kJ·mol⁻¹) [1]. These thermodynamic differences translate into distinct reactivity profiles in key pharmaceutical synthetic pathways, such as clopidogrel and diclofenac production, where isomeric purity and predictable reaction energetics are critical for achieving target yields and minimizing impurity formation [2].

Positional isomers (para/meta) exhibit different thermochemical stability that may alter reaction energetics and scale-up safety margins.
Unsubstituted phenylacetic acid lacks the ortho-chloro directing group, making it incompatible with target API synthetic routes.
Isomeric purity directly influences impurity profiles; substitution may require re-validation of downstream purification steps.

2-Chlorophenylacetic Acid Selection Guide


Enhanced Thermochemical Stability

The ortho-chloro substitution in 2-chlorophenylacetic acid results in a distinct thermochemical profile. Combustion calorimetry studies reveal a standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) of 448.2 ± 1.5 kJ·mol⁻¹, which is 5.1 kJ·mol⁻¹ greater than that of the para isomer (4-chlorophenylacetic acid, 443.1 ± 1.4 kJ·mol⁻¹) and 2.5 kJ·mol⁻¹ greater than the meta isomer (3-chlorophenylacetic acid, 445.7 ± 1.5 kJ·mol⁻¹) [1]. Additionally, the standard molar enthalpy of sublimation (ΔcrgHm°) is 110.9 ± 0.5 kJ·mol⁻¹ for the ortho isomer, compared to 109.7 ± 0.6 kJ·mol⁻¹ for the para isomer [1].

Thermochemical Stability
Head-to-head
ΔfHm°(cr) = 448.2 ± 1.5 kJ·mol⁻¹
Reported enthalpy difference supports reaction energetics and thermal safety review
+5.1 kJ·mol⁻¹ vs. para; +46.9 vs. unsubstituted
Thermochemistry Process Chemistry Energetics

Unique Crystal Packing

Single-crystal X-ray diffraction analysis demonstrates that 2-chlorophenylacetic acid adopts a conformation where the carboxyl group forms a dihedral angle of 74.83(9)° with the benzene ring plane [1]. This contrasts with the isostructural bromo analogue, 2-(2-bromophenyl)acetic acid, which exhibits a different crystal packing arrangement [1]. The chloro derivative forms centrosymmetric dimers via O–H⋯O hydrogen bonds, which are further linked into layers by weak C–H⋯O interactions [1].

Crystal Structure
Method context
Dihedral angle: 74.83(9)°
Reported solid-state packing informs solubility and dissolution review
Single-crystal XRD at 293 K; packing differs from bromo analogue
Crystallography Solid-State Chemistry Polymorphism

Acidity Differentiation

The presence of the electron-withdrawing ortho-chloro substituent significantly increases the acidity of the carboxylic acid group. The pKa of 2-chlorophenylacetic acid is reported as 4.07 at 25°C [1]. While a direct pKa value for unsubstituted phenylacetic acid under identical conditions is not provided in the same source, the substantial difference from typical phenylacetic acid pKa (~4.31) is attributable to the -I inductive effect of the chlorine atom, which stabilizes the conjugate base .

Acidity (pKa)
Class-level
pKa = 4.07 (25°C)
Reported lower pKa may influence salt formation and reaction rate selection
~0.24 units lower than phenylacetic acid (class-level inference)
Physical Organic Chemistry Reactivity Ionization

High Purity Specifications

Commercially available 2-chlorophenylacetic acid is routinely specified to high purity levels essential for pharmaceutical intermediate use. Vendor specifications include >99% purity by GC and >98.0% by neutralization titration [1]. This level of purity is critical for the synthesis of clopidogrel, where impurity profiles are tightly regulated [2].

Purity Specification
Specification review
>99% (GC), >98.0% (T)
High purity specification supports impurity control and yield consistency review
Per vendor CoA; meets pharmaceutical intermediate benchmark
Quality Control Analytical Chemistry GMP Manufacturing

2-Chlorophenylacetic Acid Applications


Clopidogrel Synthesis

2-Chlorophenylacetic acid serves as the essential starting material for the preparation of α-amino-(2-chlorophenyl)acetic acid methyl ester, a key intermediate in clopidogrel synthesis. The ortho-chloro substitution pattern is structurally mandated for the drug's activity, and the compound's established thermochemical stability profile (ΔfHm°(cr) = 448.2 ± 1.5 kJ·mol⁻¹) [1] ensures consistent process performance during large-scale esterification and amination steps as described in industrial patents [2].

Diclofenac Sodium Synthesis

2-Chlorophenylacetic acid is a critical building block in the synthesis of diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID) [1]. The ortho-chloro substitution is integral to the final drug molecule's pharmacophore. The compound's high commercial purity (>99% GC) [2] minimizes the introduction of regioisomeric impurities that could complicate purification and affect the quality of the final API.

Solid-State Form Screening

The well-defined crystal structure of 2-chlorophenylacetic acid, characterized by a dihedral angle of 74.83(9)° between the carboxyl group and the benzene ring and an inversion dimer motif [1], makes it a reliable model compound for solid-state studies. Its distinct packing compared to the bromo analogue [1] provides a useful comparator for investigating halogen bonding and crystal engineering principles in academic and industrial research settings.

Synthetic Route Development

The quantifiably higher acidity (pKa 4.07) [1] of 2-chlorophenylacetic acid compared to unsubstituted phenylacetic acid directly impacts reaction design. This increased acidity facilitates carboxylate salt formation and nucleophilic substitution reactions under milder conditions, offering a tangible advantage in synthetic route development where reaction efficiency and selectivity are paramount.

Application
Selection Property
Validation Focus
Clopidogrel intermediate synthesis
Ortho-substitution pattern requirement
Review thermochemical stability in esterification/amination steps
Diclofenac sodium intermediate
Regioisomeric purity control
High purity specification supports impurity management
Solid-state and crystal engineering
Defined crystal structure with dimer motif
Reported dihedral angle and packing for form screening
Synthetic methodology development
Reported acidity enhancement vs. unsubstituted
Optimization of carboxylate salt formation under milder conditions

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